

# Application Note: $^1\text{H}$ and $^{13}\text{C}$ NMR

## Characterization of 1-(2,5-Dimethylphenyl)piperazine

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### Compound of Interest

Compound Name: 1-(2,5-Dimethylphenyl)piperazine

Cat. No.: B094769

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This document provides a detailed protocol and compiled spectral data for the structural elucidation of **1-(2,5-Dimethylphenyl)piperazine** using proton ( $^1\text{H}$ ) and carbon-13 ( $^{13}\text{C}$ ) Nuclear Magnetic Resonance (NMR) spectroscopy.

## Introduction

**1-(2,5-Dimethylphenyl)piperazine** is a substituted arylpiperazine, a class of compounds with significant interest in medicinal chemistry due to their diverse pharmacological activities. Accurate structural characterization is crucial for understanding its chemical properties and potential applications. NMR spectroscopy is a primary and powerful analytical technique for the unambiguous determination of the molecular structure of organic compounds. This application note presents the predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **1-(2,5-Dimethylphenyl)piperazine** and provides a standardized protocol for sample preparation and spectral acquisition.

## Predicted Spectral Data

The following tables summarize the predicted chemical shifts ( $\delta$ ) in parts per million (ppm), multiplicities, and assignments for the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **1-(2,5-**

**Dimethylphenyl)piperazine.** These predictions are based on established NMR principles and data from structurally related compounds.

Table 1: Predicted  $^1\text{H}$  NMR Data for **1-(2,5-Dimethylphenyl)piperazine** (in  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 7.05	d, $J \approx 7.5$ Hz	1H	Ar-H (H6)
~ 6.85	d, $J \approx 7.5$ Hz	1H	Ar-H (H4)
~ 6.80	s	1H	Ar-H (H3)
~ 3.10	t, $J \approx 5.0$ Hz	4H	Piperazine-H (H2', H6')
~ 2.95	t, $J \approx 5.0$ Hz	4H	Piperazine-H (H3', H5')
~ 2.35	s	3H	Ar-CH <sub>3</sub> (at C5)
~ 2.30	s	3H	Ar-CH <sub>3</sub> (at C2)
~ 1.70	br s	1H	N-H

Table 2: Predicted  $^{13}\text{C}$  NMR Data for **1-(2,5-Dimethylphenyl)piperazine** (in  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 149.5	Ar-C (C1)
~ 136.0	Ar-C (C5)
~ 131.0	Ar-C (C2)
~ 129.5	Ar-C (C6)
~ 124.0	Ar-C (C4)
~ 120.0	Ar-C (C3)
~ 53.0	Piperazine-C (C2', C6')
~ 46.0	Piperazine-C (C3', C5')
~ 21.0	Ar-CH <sub>3</sub> (at C5)
~ 17.5	Ar-CH <sub>3</sub> (at C2)

## Experimental Protocols

### Sample Preparation for NMR Analysis

A standard protocol for preparing a sample for <sup>1</sup>H and <sup>13</sup>C NMR analysis is as follows:

- **Sample Weighing:** Accurately weigh approximately 5-10 mg of **1-(2,5-Dimethylphenyl)piperazine** for <sup>1</sup>H NMR and 20-50 mg for <sup>13</sup>C NMR.
- **Solvent Selection:** Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl<sub>3</sub>) is a common choice.
- **Dissolution:** Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
- **Transfer:** Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
- **Filtration (if necessary):** If any particulate matter is present, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube to prevent magnetic field inhomogeneity.

- Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

## NMR Data Acquisition

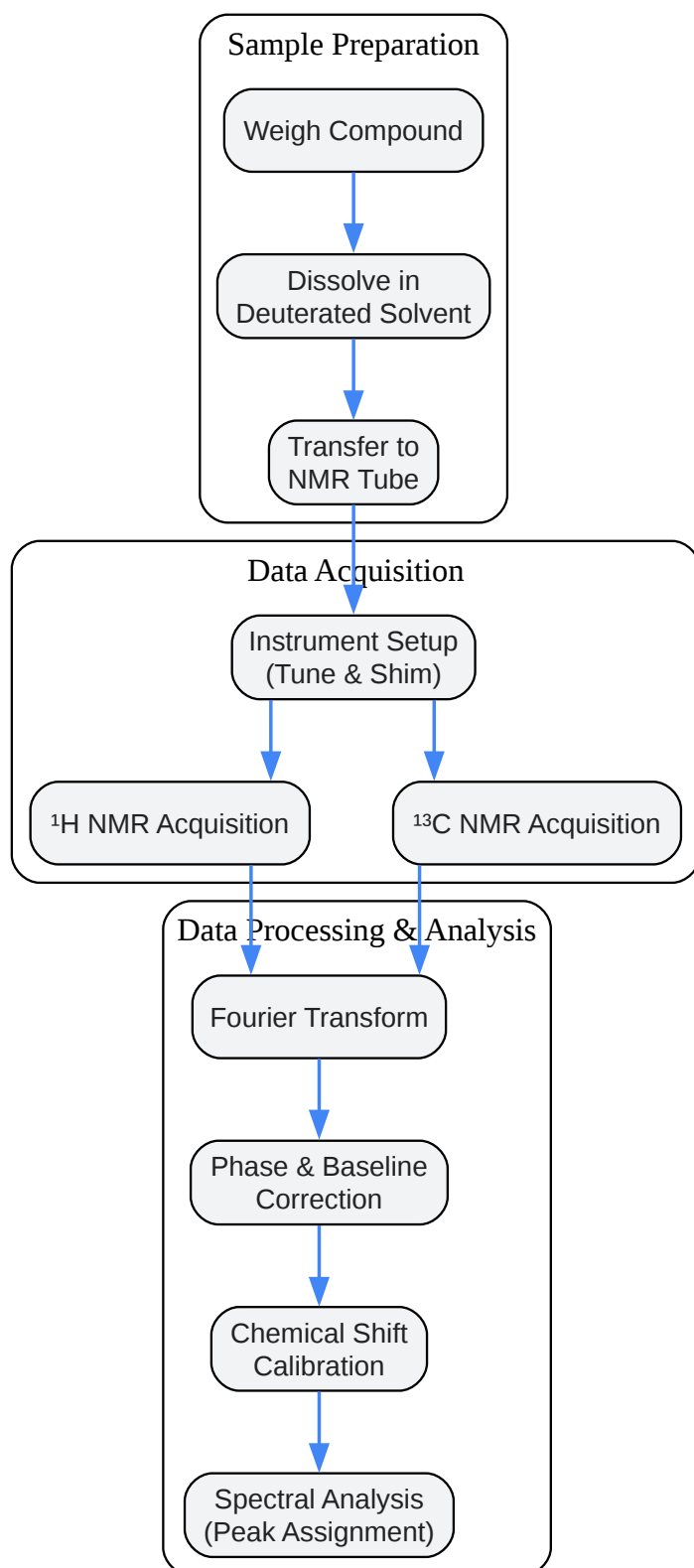
The following is a general procedure for acquiring  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra:

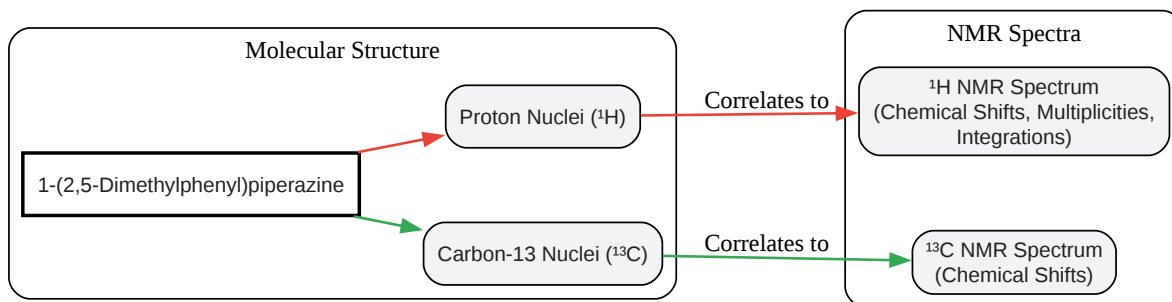
- Instrument Setup: Tune and shim the NMR spectrometer to the deuterated solvent used.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a standard one-dimensional  $^1\text{H}$  NMR spectrum.
  - Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
  - The number of scans can range from 8 to 64, depending on the sample concentration.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled one-dimensional  $^{13}\text{C}$  NMR spectrum.
  - Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
  - Due to the lower natural abundance and smaller gyromagnetic ratio of  $^{13}\text{C}$ , a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decays (FIDs).
  - Phase and baseline correct the resulting spectra.
  - Calibrate the chemical shift scale using the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ ).
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum.

## Visualizations

### Experimental Workflow

The following diagram illustrates the general workflow for the NMR characterization of **1-(2,5-Dimethylphenyl)piperazine**.





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